molecular formula C6H10ClN3O2 B2608615 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride CAS No. 1835710-08-1

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride

Cat. No.: B2608615
CAS No.: 1835710-08-1
M. Wt: 191.62
InChI Key: MKRXSJUNQABMFW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

The synthesis of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology, it may serve as a building block for the development of bioactive compounds. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Additionally, in the industry, it can be utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride include other pyrazole derivatives and aminomethyl-substituted compounds. For example, 3-(Aminomethyl)benzeneboronic acid hydrochloride and 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride share structural similarities and may exhibit comparable reactivity and applications

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(6(10)11)5(2-7)8-9;/h3H,2,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRXSJUNQABMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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